Cas no 2138252-46-5 (2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane)
2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane Chemical and Physical Properties
Names and Identifiers
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- 2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane
- SCHEMBL20669181
- EN300-737178
- 2138252-46-5
- 2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane
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- Inchi: 1S/C12H22N2/c1-2-8-14(7-1)11-9-12(10-11)3-5-13-6-4-12/h11,13H,1-10H2
- InChI Key: RWXZHJLUCSPFGT-UHFFFAOYSA-N
- SMILES: N1(CCCC1)C1CC2(CCNCC2)C1
Computed Properties
- Exact Mass: 194.178298710g/mol
- Monoisotopic Mass: 194.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 15.3Ų
2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-737178-0.05g |
2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane |
2138252-46-5 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
| Enamine | EN300-737178-0.1g |
2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane |
2138252-46-5 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
| Enamine | EN300-737178-0.25g |
2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane |
2138252-46-5 | 95.0% | 0.25g |
$708.0 | 2025-03-11 | |
| Enamine | EN300-737178-0.5g |
2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane |
2138252-46-5 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
| Enamine | EN300-737178-1.0g |
2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane |
2138252-46-5 | 95.0% | 1.0g |
$770.0 | 2025-03-11 | |
| Enamine | EN300-737178-2.5g |
2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane |
2138252-46-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-11 | |
| Enamine | EN300-737178-5.0g |
2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane |
2138252-46-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-11 | |
| Enamine | EN300-737178-10.0g |
2-(pyrrolidin-1-yl)-7-azaspiro[3.5]nonane |
2138252-46-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-11 |
2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane
Compound 2138252-46-5: 2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane
Compound 2138252-46-5, also known as 2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane, is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug design and material science. The molecule consists of a spiro ring system, which is formed by the fusion of two rings at a single atom, creating a distinctive structural motif that contributes to its versatile properties.
The spiro[3.5]nonane core of this compound is a nine-membered ring system, where the spiro atom is nitrogen, making it a nitrogen-containing heterocycle. The pyrrolidin-1-yl group attached to the spiro system adds further complexity to the molecule, enhancing its potential for interaction with biological systems. Recent studies have highlighted the importance of such nitrogen-containing heterocycles in medicinal chemistry, particularly in the development of bioactive compounds with high selectivity and potency.
Compound 2138252-46-5 has been synthesized through various methods, including traditional organic synthesis techniques and modern catalytic processes. Researchers have explored the use of transition metal catalysts to facilitate the formation of the spirocyclic structure, which is often challenging due to steric and electronic constraints. These advancements have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery.
In terms of biological activity, 2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane has shown promising results in preclinical studies. It exhibits modulatory effects on various cellular pathways, making it a potential candidate for treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Recent findings from clinical trials suggest that this compound may possess anti-inflammatory properties, which could be harnessed for developing novel therapeutic agents.
The synthesis and characterization of compound 2138252-46-5 have been extensively documented in scientific literature. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm its molecular structure and purity. These studies have provided valuable insights into the stereochemistry and conformational flexibility of the molecule, which are critical factors in determining its biological activity.
One of the most exciting developments involving compound 2138252-46-5 is its potential application in drug delivery systems. Its unique structural features allow for the attachment of various functional groups, enabling the creation of targeted drug delivery vehicles with enhanced bioavailability and reduced side effects. This has led to collaborations between chemists and pharmacologists to explore its utility in nanomedicine and personalized therapy.
Furthermore, compound 2138252-46-5 has been investigated for its role in chemical biology research. By modifying its structure, scientists have created analogs that can interact with specific proteins or enzymes, providing valuable tools for studying cellular mechanisms at a molecular level. These analogs have been instrumental in advancing our understanding of complex biological processes such as signal transduction and gene regulation.
In conclusion, compound 2138252-46-5, or 2-(Pyrrolidin-1-yl)-7-azaspiro[3.5]nonane, represents a significant advancement in organic chemistry with broad implications for medicine and materials science. Its unique structure, coupled with cutting-edge synthesis techniques and promising biological activity, positions it as a key player in future research and development efforts.
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